molecular formula C15H11N B181262 2-Phenylquinoline CAS No. 612-96-4

2-Phenylquinoline

Katalognummer: B181262
CAS-Nummer: 612-96-4
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: FSEXLNMNADBYJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenylquinoline (C₁₅H₁₁N) is a heterocyclic compound consisting of a quinoline core substituted with a phenyl group at the 2-position. It is naturally occurring, isolated from the bark of Galipea longiflora Krause, and has demonstrated gastroprotective activity in preclinical studies . Synthetically, it is accessible via multicomponent reactions (e.g., FeCl₃·6H₂O-catalyzed reactions of aniline, benzylamine, alcohols, and CCl₄) , electrochemical cyclodehydration , or borrowing hydrogen methodologies using manganese catalysts .

Eigenschaften

IUPAC Name

2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEXLNMNADBYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210115
Record name 2-Phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-96-4
Record name 2-Phenylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Classical Alkylation Strategies for 2-Phenylquinoline Synthesis

Alkylation of preformed quinoline scaffolds represents a cornerstone in 2-PhQ synthesis. In one protocol, mono- and dimethoxy-2-(4-propoxyphenyl)quinolin-4-ol intermediates (15–19 ) were reacted with chloroalkylamines under controlled conditions . For example, treatment of 15–18 with 1-(2-chloroethyl)diethylamine in dry dichloromethane (CH₂Cl₂) at 60°C for 24 hours yielded target compounds 5f , 6f , 8j , and 9j with moderate efficiencies (25–51%) . The bulky phenyl group at C-2 mitigated competing N-alkylation, though steric hindrance contributed to suboptimal yields .

A distinct alkylation route involved intermediate 23 , synthesized via cyclization of aminoacrylate 22 in Dowtherm A at 240°C . Subsequent reaction with chloroalkylamines produced derivatives 7a , 7j , and 7k , showcasing the versatility of alkyl side chains in modulating antiviral activity .

Friedel–Crafts Acylation and Cyclization

Friedel–Crafts acylation has been employed to construct the quinoline core. For instance, intermediate 26 (derived from p-propoxybenzoyl chloride 24 and 3,4,5-trimethoxyaniline 25 ) underwent acylation with acetyl chloride and SnCl₄ in CH₂Cl₂ . The resulting ketone 27 was cyclized using t-BuOK in t-BuOH, yielding quinoline 28 , which was further alkylated to produce 10a . This method highlights the importance of electron-donating methoxy groups in stabilizing reactive intermediates during cyclization.

Anthranilic Acid-Based Synthesis

Anthranilic acid serves as a key precursor in alternative 2-PhQ routes. In a representative procedure, anthranilic acid was reacted with 7H 5OCl in pyridine at 15°C, followed by NaHCO₃-mediated precipitation to yield a pale-yellow intermediate . Refluxing this intermediate with ethyl acetoacetate in glacial acetic acid for 6 hours produced 2-phenylquinazolin-4(3H)-one derivatives . Subsequent modifications, such as hydrazine treatment or condensation with aldehydes, introduced functional diversity (e.g., 10a,b ) . Yields for these steps ranged from 68% to 80%, underscoring the efficiency of anthranilic acid pathways .

Oxazepine Ring Formation

Oxazepine-containing 2-PhQ analogues were synthesized by refluxing intermediates 9a,b with phthalic anhydride in dry benzene . This 10-hour reaction generated fused oxazepine-quinoline hybrids 10a,b , which were recrystallized from ethanol . While this method expands structural diversity, the electron-withdrawing nature of oxazepine rings may limit further electrophilic substitutions.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for prominent 2-PhQ synthesis methods:

MethodReagents/ConditionsYield (%)Key DerivativesReference
AlkylationChloroalkylamines, CH₂Cl₂, 60°C, 24h25–515f , 6f
Friedel–CraftsAcetyl chloride, SnCl₄, t-BuOK40–5510a
Anthranilic Acid RouteEthyl acetoacetate, glacial acetic acid, Δ68–80Quinazolinones
Oxazepine FormationPhthalic anhydride, dry benzene, Δ70–7610a,b

Impact of Substituents on Synthesis and Activity

Structural modifications profoundly influence both synthetic outcomes and biological efficacy:

  • Methoxy Groups : Derivatives with 5,7- or 6,8-dimethoxy substitutions (e.g., 6f , 9j ) exhibited enhanced antiviral activity (EC₅₀ = 2.6–11.3 μM) and higher selectivity indices (SI > 10) . These groups likely improve solubility and target binding.

  • Side Chain Variations : Replacement of the ethoxy spacer with amide linkers (e.g., 11l ) or removal of the p-propoxyphenyl moiety (e.g., 12a ) abolished activity, emphasizing the necessity of lipophilic side chains .

  • Heterocyclic Substitutions : Analogues with thienyl (13a ) or pyridinyl (14k ) rings at C-2 showed reduced potency, highlighting the phenyl group’s unique role in stabilizing the quinoline scaffold .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have identified derivatives of 2-phenylquinoline as potential histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy. A study highlighted the synthesis of this compound-4-carboxylic acid derivatives that exhibit significant anticancer effects by promoting G2/M phase cell cycle arrest and inducing apoptosis in cancer cells .

Case Study: HDAC Inhibition

  • Research Focus : Discovery of this compound derivatives as HDAC inhibitors.
  • Findings : These compounds showed effective inhibition of HDAC activity, leading to reduced proliferation of cancer cells.
  • Mechanism : The compounds induce cell cycle arrest and apoptosis through modulation of histone acetylation.

Antimicrobial Activity

This compound derivatives have also been studied for their antimicrobial properties, particularly as efflux pump inhibitors (EPIs) against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: PQQ4R as an EPI

  • Research Focus : The efficacy of the this compound derivative PQQ4R in inhibiting bacterial efflux pumps.
  • Findings : PQQ4R demonstrated the ability to enhance the effectiveness of antibiotics by inhibiting the NorA efflux pump in Staphylococcus aureus, thereby increasing intracellular antibiotic concentrations .
  • Mechanism : By blocking the efflux mechanisms, PQQ4R allows for greater accumulation of antibiotics within bacterial cells, combating antibiotic resistance.

Antiviral Properties

The antiviral potential of this compound has been explored, particularly against coronaviruses. A study demonstrated that certain derivatives exhibited promising activity against SARS-CoV-2.

Case Study: Antiviral Screening

  • Research Focus : Evaluation of this compound derivatives as inhibitors of SARS-CoV-2.
  • Findings : Some compounds showed EC50 values as low as 6 μM with minimal cytotoxicity at higher concentrations .
  • Mechanism : The antiviral action is believed to involve interference with viral replication processes, similar to other quinoline-based compounds.

Data Summary Table

ApplicationCompound/DerivativeKey FindingsMechanism
AnticancerThis compound DerivativesInduce G2/M arrest and apoptosisHDAC inhibition
AntimicrobialPQQ4REnhanced antibiotic efficacy against S. aureusEfflux pump inhibition
AntiviralVarious DerivativesEffective against SARS-CoV-2 with low cytotoxicityInhibition of viral replication

Wirkmechanismus

The mechanism of action of 2-Phenylquinoline involves its interaction with bacterial efflux pumps. It acts as an efflux pump inhibitor, blocking the efflux of antibiotics from bacterial cells and thereby increasing the intracellular concentration of antibiotics. This leads to enhanced antibacterial activity and helps combat antibiotic resistance . The compound destabilizes the bacterial inner membrane potential and impairs ATP production, ultimately leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues of 2-Phenylquinoline

Compound Synthesis Method(s) Key Properties/Applications Reference(s)
2-Sulfonylquinolines Deoxygenative C2-sulfonylation of quinolines Bioactive scaffolds for antitumor and antimicrobial agents; versatile synthetic intermediates .
E-2-Styrylquinolines Condensation of 2-methylquinolines with benzyl alcohols/amines/aldehydes Potent HIV-1 integrase inhibitors (EC₅₀ < 1 μM), leukotriene receptor antagonists, and antiallergic agents .
Tetrahydroquinolines Hydrogenation of this compound using Fe or Mn catalysts Antitrypanosomal intermediates (e.g., 2-phenyl-1,2,3,4-tetrahydroquinoline, 98% yield) .
This compound-Oxadiazole Hybrids Coupling of this compound with oxadiazole-thiols Dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE) for neurodegenerative diseases .

Key Research Findings and Contrasts

Antiviral vs. Antiretroviral Activity: this compound derivatives exhibit broader antiviral activity (SARS-CoV-2) compared to E-2-styrylquinolines, which are specialized for HIV . The phenyl group at C2 enhances metabolic stability over sulfonyl or styryl substituents .

Catalytic Flexibility: this compound is more readily hydrogenated to tetrahydroquinolines (98% yield) than brominated analogues, which undergo hydrodehalogenation .

Thermodynamic Stability: this compound’s high ΔsubH (103.10 kJ/mol) suggests greater solid-state stability compared to alkyl-quinolines, making it suitable for high-temperature applications .

Synthetic Challenges: E-2-styrylquinolines require strict control of stereochemistry during synthesis, whereas this compound derivatives are synthetically more accessible .

Biologische Aktivität

2-Phenylquinoline (2-PhQ) is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities, particularly in the fields of antiviral and antibacterial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 2-PhQ, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

2-PhQ derivatives have been identified as promising candidates for various therapeutic applications, notably against viral infections such as SARS-CoV-2 and bacterial infections caused by resistant strains of Staphylococcus aureus.

Antiviral Activity

Recent studies have highlighted the antiviral properties of 2-PhQ against SARS-CoV-2. A notable investigation demonstrated that specific derivatives exhibited significant inhibitory effects on viral replication. For instance, compounds such as 6g and 7k displayed IC50 values of 0.42 μM and 1.41 μM against helicase unwinding activity, indicating their potential as antiviral agents targeting viral replication mechanisms .

Key Findings:

  • EC50 Values: The most promising 2-PhQ derivatives showed EC50 values ranging from 2.6 to 13 μM against SARS-CoV-2, with low cytotoxicity (CC50 > 100 μM) .
  • Mechanism of Action: The proposed mechanism involves interference with autophagy processes that are critical for viral replication, similar to other quinoline derivatives .

Antibacterial Activity

The antibacterial properties of 2-PhQ have also been extensively studied, particularly its role as a NorA efflux pump inhibitor in Staphylococcus aureus. This is crucial for overcoming antibiotic resistance in clinical settings.

Structure-Activity Relationships (SAR)

Research into the SAR of 2-PhQ has revealed important insights into how modifications can enhance antibacterial efficacy:

  • C-4 Position Modification: An alkylamino chain at the C-4 position significantly improves NorA EPI activity.
  • C-6 Position Substitution: The introduction of a methoxy group at C-6 enhances activity while reducing host cell toxicity .
  • Aryl Moiety Variations: Different aryl groups at the C-2 position were explored, with some substitutions leading to improved EPI activity against resistant strains .

Table 1: Antibacterial Activity of Selected 2-PhQ Derivatives

CompoundTarget BacteriaMIC (μg/mL)Activity Level
5a S. aureus8High
5b MRSA16Moderate
37a S. aureus4Excellent

Case Studies

Several case studies exemplify the effectiveness of 2-PhQ derivatives in clinical and laboratory settings:

  • Inhibition of MRSA: A study demonstrated that a novel derivative (Compound 37a ) restored ciprofloxacin activity against resistant S. aureus strains, showcasing a synergistic effect when used in combination with traditional antibiotics .
  • Broad-Spectrum Antiviral Effects: Another investigation revealed that certain 2-PhQ compounds exhibited broad-spectrum activity not only against SARS-CoV-2 but also other human coronaviruses, indicating their potential utility in treating various viral infections .

Q & A

Basic: What are the standard protocols for synthesizing 2-Phenylquinoline derivatives, and how can purity be verified?

Methodological Answer:
Synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions. For example, Zn(OTf)₂-catalyzed dehydrative cyclization/aerobic oxidation has been used to synthesize 4-arylquinolines in yields up to 81% . Key steps include:

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients).
  • Characterization :
    • NMR (¹H/¹³C) to confirm substituent positions.
    • HPLC with chiral columns (e.g., Chiralcel IA) for enantiomeric purity (e.g., 42% ee reported in one study) .
    • Melting point analysis (e.g., 89–91°C for 4-(2-methoxynaphthalen-1-yl)-2-phenylquinoline) .
      For known compounds, cross-validate with literature data; for novel derivatives, provide full spectral datasets in supplementary materials .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons and carbons, distinguishing between quinoline and phenyl ring signals.
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peaks).
  • X-ray Crystallography : Resolve axial chirality in 4-arylquinolines (e.g., dihedral angles between quinoline and aryl groups) .
  • UV-Vis : Monitor electronic transitions (e.g., π→π* in quinoline core). Raw data should be archived in supplementary files, with processed data in the main text .

Advanced: How can enantiomeric excess (ee) be optimized in asymmetric synthesis of this compound derivatives?

Methodological Answer:

  • Catalyst Screening : Test chiral phosphoric acids (CPAs) or metal-ligand complexes. For example, CPAs achieved 71:29 er in preliminary trials .
  • Reaction Conditions :
    • Vary solvent polarity (e.g., hexane/i-PrOH mixtures).
    • Optimize temperature (lower temps may reduce racemization).
  • Analytical Refinement : Use HPLC with multiple chiral stationary phases (CSPs) to resolve enantiomers. Report retention times and elution order (e.g., tr = 4.673 min for major enantiomer) .

Advanced: How should researchers design experiments to evaluate the biological activity of this compound derivatives (e.g., antimicrobial or anti-Alzheimer properties)?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Measure minimum inhibitory concentration (MIC) against bacterial strains (e.g., E. coli), with ciprofloxacin as a positive control .
    • Anti-Alzheimer : Test acetylcholinesterase (AChE) inhibition via Ellman’s method .
  • Synergy Studies : Use checkerboard assays to identify compounds that enhance antibiotic efficacy (e.g., methoxy-substituted derivatives showing EPI activity) .
  • Cytotoxicity : Validate selectivity via MTT assays on human cell lines (e.g., HEK-293) .

Advanced: How to resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Structural Analysis : Compare substituent effects (e.g., methoxy vs. benzyloxy groups at C-4) .
  • Dose-Response Curves : Replicate studies with standardized concentrations (e.g., 0.1–100 μM).
  • Meta-Analysis : Cross-reference datasets from independent labs using tools like Google Scholar to identify consensus or outliers .
  • Mechanistic Studies : Use molecular docking to probe binding interactions (e.g., quinoline core with AChE active site) .

Advanced: What computational methods are effective for predicting the photophysical properties of this compound derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model HOMO-LUMO gaps and absorption spectra.
  • TD-DFT : Simulate excited-state transitions (e.g., charge-transfer states in donor-acceptor systems).
  • Solvent Effects : Include PCM models to account for polarity (e.g., λmax shifts in ethanol vs. toluene). Validate with experimental UV-Vis data .

Advanced: How to address reproducibility challenges in synthesizing this compound derivatives?

Methodological Answer:

  • Detailed Protocols : Publish full synthetic procedures, including catalyst activation steps (e.g., drying Zn(OTf)₂ under vacuum) .
  • Parameter Optimization : Systematically vary reaction time, temperature, and stoichiometry using DoE (Design of Experiments) .
  • Raw Data Sharing : Archive NMR spectra, chromatograms, and crystallographic data in repositories like Zenodo or institutional databases .

Advanced: What strategies improve the stability of this compound derivatives under physiological conditions?

Methodological Answer:

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidation susceptibility.
  • Formulation Studies : Encapsulate derivatives in liposomes or cyclodextrins to enhance aqueous solubility .
  • Accelerated Stability Testing : Expose compounds to pH 7.4 buffers at 37°C for 48h, monitoring degradation via HPLC .

Advanced: How to integrate this compound derivatives into interdisciplinary studies (e.g., materials science)?

Methodological Answer:

  • Luminescent Materials : Test aggregation-induced emission (AIE) properties for OLED applications.
  • Coordination Chemistry : Synthesize metal complexes (e.g., Ru(II)-quinoline) for photocatalytic studies .
  • Data Cross-Validation : Collaborate with physicists/engineers to correlate synthetic parameters with device performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylquinoline
Reactant of Route 2
2-Phenylquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.